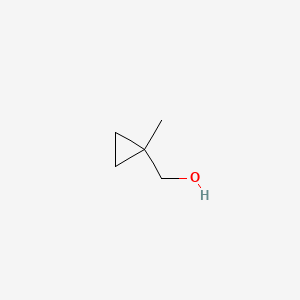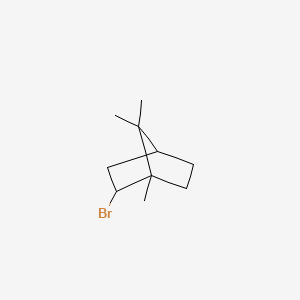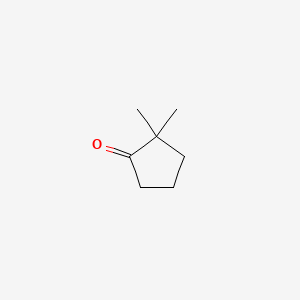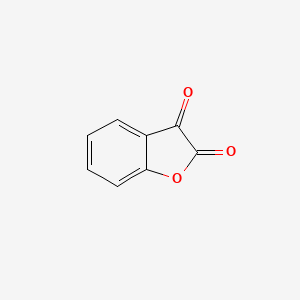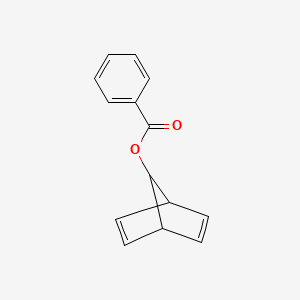
2,3'-Difluorobenzophenone
説明
2,3'-Difluorobenzophenone is a chemical compound that is part of the benzophenone family, characterized by the presence of two fluorine atoms on the benzene rings. While the provided papers do not directly discuss 2,3'-Difluorobenzophenone, they offer insights into the synthesis and properties of related fluorinated benzophenone derivatives and similar aromatic compounds, which can be informative for understanding the chemistry of 2,3'-Difluorobenzophenone.
Synthesis Analysis
The synthesis of fluorinated benzophenones and related compounds often involves palladium-catalyzed reactions, as seen in the regioselective synthesis of 2,3-dihydrobenzodioxepinones from epoxides and 2-bromophenols . Similarly, the synthesis of 2,6-difluoro-2'-sulfobenzophenone demonstrates the use of organolithium chemistry, indicating that fluorine atoms can be activated for nucleophilic aromatic substitution reactions . These methods could potentially be adapted for the synthesis of 2,3'-Difluorobenzophenone.
Molecular Structure Analysis
The molecular structure of fluorinated benzophenones is influenced by the presence of fluorine atoms, which can affect the electronic properties of the molecule. The papers provided do not directly analyze the molecular structure of 2,3'-Difluorobenzophenone, but studies on related compounds, such as the synthesis of benzoxazole derivatives , provide insights into the structural aspects of fluorinated aromatic compounds.
Chemical Reactions Analysis
Fluorinated benzophenones can participate in various chemical reactions. For instance, the synthesis of 3-difluoromethyl benzoxazole-2-thiones involves cyclization and N-difluoromethylation . The coupling of 2-vinylphenols and carboxylic acids to form 3-acyloxy-2,3-dihydrobenzofurans and the synthesis of benzodioxine and benzo[1,4]oxazine derivatives showcase the reactivity of compounds with structural similarities to 2,3'-Difluorobenzophenone.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3'-Difluorobenzophenone can be inferred from the properties of similar compounds. The presence of fluorine atoms typically enhances the stability and alters the electronic properties of aromatic compounds. The synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline illustrates the potential for introducing fluorine-containing groups to modify the properties of aromatic amines, which could be relevant to the properties of 2,3'-Difluorobenzophenone.
科学的研究の応用
Synthesis and Characterization of Polymers
2,3'-Difluorobenzophenone has been utilized in the synthesis and characterization of high-performance polymers, such as poly(phthalazinone ether)s, which exhibit good solubility and distinguished thermal properties. These polymers are known for their potential applications in engineering plastics and membrane materials. Studies have indicated that these polymers possess excellent thermal properties and are soluble in common aprotic solvents. Additionally, they are being investigated for their potential in optical waveguide materials (Xiao et al., 2003).
Applications in Material Science
Electro-Optical and Dielectric Properties
Research has been conducted on the electro-optical and dielectric properties of polymer-stabilized blue phase liquid crystals impregnated with a fluorine-containing compound like 4,4′-difluorobenzophenone. The findings suggest that the addition of such compounds can significantly reduce the operation voltage required for polymer-stabilized blue phase liquid crystals. This reduction in voltage is associated with a decrease in the ionic concentration within the polymer, indicating that these compounds could serve as superior ion-suppressors and potentially enhance the electro-optical response of the materials (Wu et al., 2017).
Synthesis and Ring-Opening Polymerization
Studies have explored the synthesis of macrocyclic aromatic sulfide oligomers by reacting 4,4′-oxybis(benzenethiol) with various difluoro compounds, including 4,4′-difluorobenzophenone. These oligomers, which possess a cyclic nature, have been demonstrated to be amorphous and highly soluble in specific solvents. Further research has shown that these oligomers can undergo ring-opening polymerization, leading to the formation of linear, high molecular weight poly(aromatic sulfide)s. These polymers exhibit excellent solubility and thermal stability, pointing towards their potential applications in various industries (Liang et al., 2004).
Solubility and Thermodynamic Properties
Solubility and Thermodynamic Studies
Detailed research has been conducted to determine and correlate the solubility of 4,4′-difluorobenzophenone in various solvents across a range of temperatures. This study provides crucial physicochemical data, highlighting the influence of solvent properties on the solubility behaviors and thermodynamic parameters of 4,4′-difluorobenzophenone. The insights gained from this study are invaluable for processes involving the purification, crystallization, and recrystallization of 4,4′-difluorobenzophenone, as well as for designing new synthetic routes (Li et al., 2020).
作用機序
Target of Action
The primary targets of 2,3’-Difluorobenzophenone are currently unknown. This compound is a derivative of benzophenone, which has a conjugated system formed by two aryl groups connected to both sides of a carbonyl group
Mode of Action
It is known that benzophenone derivatives can interact with various biological targets through different mechanisms, such as binding to proteins or dna, or acting as enzyme inhibitors . The exact mode of action of 2,3’-Difluorobenzophenone would depend on its specific molecular targets.
Biochemical Pathways
Benzophenone derivatives have been found to exhibit antitumor activity, suggesting that they may affect pathways related to cell proliferation and apoptosis
Result of Action
Some benzophenone derivatives have been found to exhibit antitumor activity, suggesting that they may induce cell cycle arrest, apoptosis, or other cellular responses .
特性
IUPAC Name |
(2-fluorophenyl)-(3-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTSFZMOEFGUPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20206865 | |
| Record name | Benzophenone, 2,3'-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3'-Difluorobenzophenone | |
CAS RN |
58139-11-0 | |
| Record name | (2-Fluorophenyl)(3-fluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58139-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzophenone, 2,3'-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058139110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzophenone, 2,3'-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







